![molecular formula C12H13N3OS B2973211 N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 952917-12-3](/img/structure/B2973211.png)
N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
“N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide” is a compound that contains a thiazole ring and an aminophenyl group . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Molecular Structure Analysis
The molecular formula of “N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide” is C9H12N2O, with an average mass of 164.204 Da .Chemical Reactions Analysis
The chemical reactions of “N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide” would depend on the specific conditions and reagents used. Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide” would depend on its specific structure. The compound has a molecular weight of 164.20 .Scientific Research Applications
Synthesis and Characterization
N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and characterized through various techniques, including NMR, IR, UV, and mass spectrometry. Such characterization is fundamental for understanding their structural properties and potential as bioactive molecules (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiazol-2-yl propanamide derivatives. These compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential as therapeutic agents against various microbial infections (Tumosienė et al., 2012).
Antioxidant and Anticancer Activity
The antioxidant activities of thiazol-2-yl propanamide derivatives have been extensively studied, with some compounds showing higher efficacy than traditional antioxidants like ascorbic acid. Furthermore, their anticancer activities have been evaluated against different cancer cell lines, revealing promising results that warrant further investigation for cancer therapy (Tumosienė et al., 2020).
Anti-inflammatory and Psychotropic Activity
Research has also demonstrated the anti-inflammatory and psychotropic effects of N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide derivatives. These compounds exhibit significant sedative actions and anti-inflammatory activities, alongside selective cytotoxic effects on tumor cell lines, indicating their potential for therapeutic applications in neurodegenerative diseases and cancer treatment (Zablotskaya et al., 2013).
Anticonvulsant Studies
The anticonvulsant properties of N-Benzyl-3-[(chlorophenyl)amino]propanamides, closely related to the chemical structure , have been investigated, showing promising results against generalized seizures. These studies suggest potential applications in epilepsy treatment, highlighting the need for further research to fully understand their mechanisms and efficacy (Idris et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide.
Result of Action
Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as solubility and stability in various solvents could potentially influence its action .
properties
IUPAC Name |
N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-11(16)15-12-14-10(7-17-12)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCCBSWMMGLBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide |
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